Cas no 1021230-74-9 (propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate)
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate Chemical and Physical Properties
Names and Identifiers
-
- 1021230-74-9
- (E)-propyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate
- propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
- F3220-0723
- AKOS005637913
- propyl 4-({(E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl}amino)benzoate
- STK878517
- Propyl 4-[[2-cyano-2-[4-(4-ethylphenyl)-2-thiazolyl]ethenyl]amino]benzoate
-
- Inchi: 1S/C24H23N3O2S/c1-3-13-29-24(28)19-9-11-21(12-10-19)26-15-20(14-25)23-27-22(16-30-23)18-7-5-17(4-2)6-8-18/h5-12,15-16,26H,3-4,13H2,1-2H3
- InChI Key: QZPTXNUPAMTSMZ-UHFFFAOYSA-N
- SMILES: C(OCCC)(=O)C1=CC=C(NC=C(C#N)C2=NC(C3=CC=C(CC)C=C3)=CS2)C=C1
Computed Properties
- Exact Mass: 417.15109816g/mol
- Monoisotopic Mass: 417.15109816g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 628
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.2
- Topological Polar Surface Area: 103Ų
Experimental Properties
- Density: 1.218±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 583.3±60.0 °C(Predicted)
- pka: -1.33±0.10(Predicted)
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3220-0723-2μmol |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3220-0723-5μmol |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3220-0723-10μmol |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3220-0723-20μmol |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3220-0723-1mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3220-0723-2mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3220-0723-3mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3220-0723-4mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3220-0723-5mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3220-0723-10mg |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate |
1021230-74-9 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate Related Literature
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate: A Comprehensive Overview
The compound with CAS No. 1021230-74-9, commonly referred to as propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its intricate structure, which includes a benzoate moiety, a thiazole ring, and a cyano group, all interconnected through a series of carbon chains and functional groups. Its unique combination of functional groups makes it a promising candidate for various applications in drug discovery, polymer synthesis, and advanced materials.
Recent studies have highlighted the potential of this compound as a building block for constructing advanced materials with tailored properties. For instance, researchers have explored its ability to form self-assembled monolayers (SAMs) on various substrates, which could be utilized in the development of sensors and electronic devices. The thiazole ring in the molecule is particularly interesting due to its ability to participate in π–π interactions and hydrogen bonding, which are critical for SAM formation. Furthermore, the cyano group introduces electron-withdrawing effects, enhancing the molecule's electronic properties and making it suitable for applications in organic electronics.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediates include the corresponding benzoyl chloride and an appropriately substituted thiazole derivative. Recent advancements in catalytic methods have enabled higher yields and better control over the stereochemistry of the product. For example, the use of palladium catalysts in cross-coupling reactions has been shown to significantly improve the efficiency of the synthesis process.
The physical and chemical properties of this compound have been extensively studied. It exhibits a high melting point due to its rigid structure and strong intermolecular forces. Additionally, it is relatively stable under ambient conditions but can undergo degradation under harsh conditions such as high temperatures or strong acidic environments. The compound's solubility in organic solvents like dichloromethane and THF makes it ideal for use in solution-based applications.
One of the most exciting areas of research involving this compound is its potential application in drug delivery systems. The benzoate moiety provides a hydrophilic surface that can be functionalized with targeting ligands or drugs. Researchers have demonstrated that nanoparticles synthesized using this compound can effectively encapsulate hydrophobic drugs and deliver them to specific tissues or cells. This property opens up new possibilities for targeted therapy in oncology and other therapeutic areas.
In conclusion, propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate (CAS No. 1021230-74-9) is a versatile compound with a wide range of potential applications. Its unique structure, combined with its favorable physical and chemical properties, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the advancement of modern chemistry and materials science.
1021230-74-9 (propyl 4-{[(1E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)